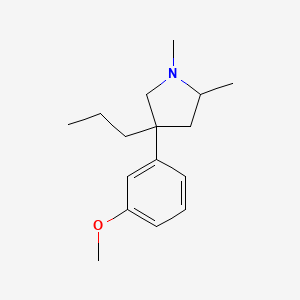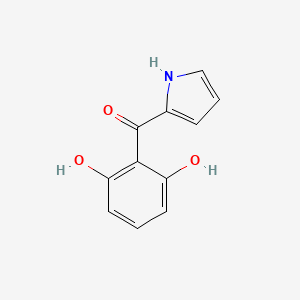
2-oxo-2H-chromen-7-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER is a complex organic compound that combines the structural features of isoindoline, propionic acid, and chromene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Isoindoline Derivative: The synthesis begins with the preparation of the isoindoline derivative through the reaction of phthalic anhydride with ammonia or an amine.
Attachment of Propionic Acid: The isoindoline derivative is then reacted with a propionic acid derivative under acidic or basic conditions to form the propionic acid moiety.
Coupling with Chromene: Finally, the propionic acid derivative is esterified with a chromene derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-6-YL ESTER: Similar structure but with a different position of the chromene moiety.
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-8-YL ESTER: Another positional isomer with the chromene moiety at a different location.
Uniqueness
The uniqueness of 3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER lies in its specific structural arrangement, which can impart distinct chemical and biological properties compared to its isomers and analogs.
属性
分子式 |
C20H13NO6 |
|---|---|
分子量 |
363.3 g/mol |
IUPAC 名称 |
(2-oxochromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C20H13NO6/c22-17-8-6-12-5-7-13(11-16(12)27-17)26-18(23)9-10-21-19(24)14-3-1-2-4-15(14)20(21)25/h1-8,11H,9-10H2 |
InChI 键 |
ZJVVQMICDZNTMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)


![1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001807.png)







![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
